2-(2-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
Description
2-(2-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is a bicyclic compound derived from β-amidomethyl vinyl sulfones through intramolecular aza-Michael cyclization under basic conditions . Despite this limitation, the compound exhibits superior pharmacokinetic (PK) properties compared to its acyclic precursor, including a 4-fold increase in plasma exposure and an extended intravenous half-life (~30 min vs. ~10 min in mice) . Its synthesis involves optimized cyclization protocols using sodium carbonate in 1,4-dioxane/water, yielding a white solid with high purity (>99%) .
Properties
Molecular Formula |
C13H13N3O2 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C13H13N3O2/c1-18-12-5-3-2-4-9(12)10-8-11-13(17)14-6-7-16(11)15-10/h2-5,8H,6-7H2,1H3,(H,14,17) |
InChI Key |
FSSBQVXVEHFAHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3CCNC(=O)C3=C2 |
Origin of Product |
United States |
Preparation Methods
Cycloannulation Strategy for Core Structure Formation
The foundational approach to synthesizing the pyrazolo[1,5-a]pyrazin-4(5H)-one core involves a [3 + 2]-cycloannulation reaction. This method typically employs (E)-β-iodovinyl sulfones and 1-aminopyridinium iodide under basic conditions to form the fused heterocyclic system. For the target compound, the 2-methoxyphenyl substituent is introduced via a Suzuki-Miyaura coupling reaction in the final step, utilizing palladium catalysts and aryl boronic acids.
Key Reaction Conditions
Reductive Cyclization for Dihydro Intermediate
A critical intermediate, 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, is synthesized via reductive cyclization of nitroso precursors. This step employs sodium borohydride in methanol, followed by acid-catalyzed dehydration to yield the dihydro scaffold.
Optimization of Methoxyphenyl Substituent Incorporation
Friedel-Crafts Alkylation
The 2-methoxyphenyl group is introduced using Friedel-Crafts alkylation, where aluminum chloride catalyzes the reaction between anisole and a brominated pyrazolo intermediate. This method achieves regioselectivity through steric and electronic effects, favoring para-substitution.
Optimized Parameters
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ |
| Solvent | Dichloromethane |
| Reaction Time | 12–24 hours |
| Yield | 50–65% |
Ullmann Coupling for Enhanced Selectivity
For higher regiochemical control, Ullmann coupling using copper(I) iodide and 1,10-phenanthroline facilitates the coupling of 2-iodoanisole with the pyrazolo core. This method reduces side products and improves yields to 70–80%.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Transitioning from batch to continuous flow reactors enhances reproducibility and reduces reaction times. Microreactors with immobilized catalysts (e.g., Pd/C) enable efficient Suzuki-Miyaura coupling at elevated pressures (5–10 bar) and temperatures (100–150°C).
Advantages Over Batch Processing
- Throughput: 5–10 kg/day
- Purity: >98% (HPLC)
- Solvent Recovery: 90–95% via in-line distillation
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis. Ball milling the pyrazolo precursor with 2-methoxyphenylboronic acid and a catalytic system (Pd(OAc)₂, SPhos) achieves 85% yield in 2 hours, minimizing waste.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Cycloannulation | 65 | 95 | Moderate | 120 |
| Reductive Cyclization | 70 | 97 | High | 90 |
| Continuous Flow | 80 | 99 | Industrial | 75 |
| Mechanochemical | 85 | 98 | Pilot-scale | 65 |
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. For instance, it can inhibit kinases involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Antiviral Analogues
- 2-(2-Ethoxyphenyl)-7-((methylsulfonyl)methyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Structure: Ethoxy substituent at the 2-phenyl position and methylsulfonylmethyl group at the 7-position. Activity: Improved stability over the acyclic β-amidomethyl vinyl sulfone but lacks prodrug functionality due to irreversible cyclization .
Phenylsulfonamide-5-substituted Pyrazoles (e.g., Compound 8)
- Structure : Substitutions favoring equilibrium with acyclic β-amidomethyl vinyl sulfones.
- Activity : Demonstrated partial reversibility under physiological conditions, enabling slow release of the active inhibitor (3–6% GSH adduct formation after 24 h) .
- Application : Proposed as a prodrug strategy for sustained antiviral activity .
Anticancer Analogues
- 5-Benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (Compound 3o)
Neurological Modulators
- Acyl Dihydropyrazolo[1,5-a]pyrimidinones (e.g., VU0462807) Structure: Acyl group at the 1-position and phenoxymethyl substituent. Activity: Potent mGluR5 positive allosteric modulator (PAM) with EC₅₀ = 23 nM; efficacy in rodent models of psychosis . PK: Improved solubility and brain penetration due to optimized exocyclic amide transpositions .
6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives (e.g., Compound 11)
- Structure : Trisubstituted pyrazole core with hydrophobic side chains.
- Activity : Selective mGluR2 negative allosteric modulator (NAM) with 100-fold improved potency over initial hits; in vivo activity in cognitive models at 0.32 mg/kg .
- ADMET : Favorable metabolic stability and selectivity over mGluR3 .
Pharmacokinetic and Pharmacodynamic Comparisons
Structural-Activity Relationship (SAR) Insights
- Antiviral Activity :
- Anticancer Activity :
- Neurological Activity :
- Hydrophobic side chains (e.g., isopropyl) improve mGluR2/5 binding affinity .
Biological Activity
2-(2-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C13H12N4O
- Molecular Weight : 240.26 g/mol
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazolo derivatives demonstrate activity against various bacterial strains such as E. coli and S. aureus. The presence of specific functional groups enhances their antibacterial efficacy.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
2. Anti-inflammatory Activity
The compound has shown promise in reducing inflammation markers such as TNF-α and IL-6 in vitro. In a comparative study with standard anti-inflammatory agents like dexamethasone, the compound exhibited comparable inhibitory effects.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone | 76% | 86% |
| This compound | 61% | 76% |
3. Anticancer Activity
Studies have reported that pyrazolo derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For example, the compound has been tested against various cancer cell lines with promising results in inhibiting growth.
4. Neuroprotective Effects
Recent investigations suggest that compounds within this class may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This opens avenues for potential applications in neurodegenerative diseases.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It may act on receptors linked to pain and inflammation.
- Cell Cycle Regulation : The compound has been shown to affect cell cycle progression in cancer cells.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity against clinical isolates and found significant inhibition rates compared to standard antibiotics.
- Anti-inflammatory Study : In vitro assays demonstrated that the compound significantly inhibited the production of pro-inflammatory cytokines in macrophages.
- Cancer Cell Line Study : The compound was tested on various cancer cell lines, showing a dose-dependent decrease in cell viability.
Q & A
Q. What are the optimized synthetic routes for 2-(2-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, and how are cyclization byproducts minimized?
Answer: The compound is synthesized via cyclocondensation reactions using sodium carbonate in a 1,4-dioxane/water solvent system. Key steps include:
- Reacting (E)-5-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide with Na₂CO₃ at 25°C for 12 hours .
- Avoiding intramolecular cyclization to inactive dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives by optimizing reaction conditions (e.g., solvent polarity, temperature) and employing LCMS for real-time monitoring .
- Purification via column chromatography (0–100% EtOAc/hexanes) yields the product with >99% HPLC purity .
Q. Which analytical techniques are critical for characterizing this compound and confirming structural integrity?
Answer:
- X-ray crystallography resolves the screw-boat conformation of the six-membered heterocyclic ring and dihedral angles between aromatic planes (e.g., 16.05° and 84.84° for phenyl/pyrazole interactions) .
- LCMS monitors reaction progress and detects cyclization byproducts .
- ¹H/¹³C NMR and HPLC verify purity (>99%) and functional group integrity .
Q. What in vitro models demonstrate the compound’s anticancer activity, and how is potency assessed?
Answer:
- A549 and H322 lung cancer cells are used to evaluate antiproliferative effects via MTT assays, with IC₅₀ values compared to reference compounds .
- Caspase-3/7 activation assays confirm apoptosis induction, while Western blotting detects autophagy markers (LC3-II) and p53 pathway modulation .
- Structure-activity relationship (SAR) studies show that 2-(2-Methoxyphenyl) substitution enhances potency over ethoxy or nitro derivatives .
Advanced Research Questions
Q. What molecular mechanisms underlie its activity as an mGluR2 negative allosteric modulator (NAM)?
Answer:
- The compound binds to an allosteric site on mGluR2, inducing conformational changes that reduce glutamate signaling. Radioligand displacement assays (e.g., [³H]LY-341495) confirm receptor occupancy .
- SAR studies reveal that substituents at the 2-methoxyphenyl position enhance potency (100-fold improvement) and selectivity over mGluR3 (>100x) .
- In vivo V-maze tests in rodents demonstrate dose-dependent cognitive enhancement (active at 0.32 mg/kg), correlating with receptor occupancy .
Q. How does the compound’s conformation influence its biological interactions?
Answer:
- Crystal structure analysis shows the six-membered heterocyclic ring adopts a screw-boat conformation, with C11 and N3 deviating by 0.681 Å and 0.214 Å from the plane, respectively. This geometry optimizes binding to mGluR2’s hydrophobic pocket .
- Intermolecular C–H⋯O and C–H⋯π interactions stabilize the active conformation, as observed in X-ray packing diagrams .
- Molecular dynamics simulations predict that substituent modifications alter torsional angles, affecting target engagement .
Q. What pharmacokinetic (PK) and pharmacodynamic (PD) properties support its therapeutic potential?
Answer:
- Dose-dependent receptor occupancy is demonstrated in PK-PD models, with brain penetration confirmed via LC-MS/MS .
- Metabolic stability is assessed using human liver microsomes, showing moderate clearance (e.g., t₁/₂ = 2–4 hours). Plasma protein binding (>90%) limits free drug availability .
- In vivo efficacy in rodent cognition models (e.g., V-maze) correlates with plasma exposure (AUC₀–24h) and receptor occupancy .
Q. How do structural modifications impact selectivity between mGluR2 and related targets?
Answer:
- Substitution at the pyrazolo[1,5-a]pyrazinone core with electron-donating groups (e.g., methoxy) improves mGluR2 affinity while reducing off-target activity at mGluR5 or ionotropic glutamate receptors .
- Selectivity profiling using β-arrestin recruitment assays confirms >100-fold selectivity for mGluR2 over mGluR3, critical for avoiding adverse neurological effects .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Answer:
- Automated liquid-liquid extraction and Negishi coupling streamline multi-step synthesis, improving yield (e.g., 15–48%) and reproducibility .
- High-throughput screening identifies optimal catalysts (e.g., Pd(dba)₂/CPhos) for C(sp³)–C(sp²) bond formation, reducing reaction times .
- Quality-by-design (QbD) principles ensure batch consistency, with critical process parameters (CPPs) monitored via PAT tools .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
